(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

Synthetic Chemistry Medicinal Chemistry Agrochemical Development

Researchers synthesizing ester/ether libraries or agrochemical actives often face delays when key hydroxymethyl-thiadiazole intermediates are out of stock. (4-Methyl-1,2,3-thiadiazol-5-yl)methanol (CAS 163008-86-4) resolves this bottleneck. - Reactive -CH₂OH handle enables rapid diversification via esterification, etherification, or oxidation without additional synthetic steps. - Favorable LogP (0.058) & TPSA (74.3 Ų) streamline ADME optimization in drug discovery. - Bulk stock available; immediate global dispatch for R&D and pilot-scale projects.

Molecular Formula C4H6N2OS
Molecular Weight 130.17 g/mol
CAS No. 163008-86-4
Cat. No. B070236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
CAS163008-86-4
Molecular FormulaC4H6N2OS
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESCC1=C(SN=N1)CO
InChIInChI=1S/C4H6N2OS/c1-3-4(2-7)8-6-5-3/h7H,2H2,1H3
InChIKeyMQLRVKHKJCRSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: Technical Baseline & Core Specs


(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is a heterocyclic organic compound with the molecular formula C₄H₆N₂OS and a molecular weight of 130.17 g/mol [1]. It is characterized by a 1,2,3-thiadiazole core, a five-membered ring containing two nitrogen atoms and one sulfur atom, with a methyl group at the 4-position and a hydroxymethyl group at the 5-position . The compound's CAS registry number is 163008-86-4, and its PubChem CID is 18411623 . This structure, specifically the presence of the hydroxymethyl functional group, is the primary driver of its utility as a versatile synthetic intermediate, distinguishing it from other 4-methyl-1,2,3-thiadiazole analogs that lack this reactive handle [2].

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: Why Analogs Are Not Substitutes


The selection of a 1,2,3-thiadiazole building block is not a generic decision due to the profound impact of specific functional groups on downstream synthetic pathways and the physicochemical properties of the final compounds. While 4-methyl-1,2,3-thiadiazole (CAS 18212-62-9) and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-63-0) share the core heterocyclic scaffold, they lack the critical hydroxymethyl (-CH₂OH) substituent present in (4-methyl-1,2,3-thiadiazol-5-yl)methanol. This absence precludes direct use in reactions requiring a primary alcohol, such as esterifications, etherifications, or oxidations to the corresponding aldehyde, without additional, often low-yielding, synthetic steps [1]. Furthermore, the resulting derivatives have been shown to possess markedly different biological activities and physicochemical properties, including lipophilicity (LogP) and hydrogen bonding capacity, which are crucial for optimizing structure-activity relationships (SAR) in medicinal and agrochemical research [2].

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: Differentiation Evidence vs. Analogs


Hydroxymethyl Substituent for Direct Derivatization

The defining feature of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol is the presence of a reactive hydroxymethyl group, which serves as a synthetic handle for generating diverse chemical libraries through well-established transformations. This is in direct contrast to 4-methyl-1,2,3-thiadiazole (CAS 18212-62-9), which lacks this functionality and would require a more complex, multi-step functionalization to introduce an alcohol or related group. The (4-Methyl-1,2,3-thiadiazol-5-yl)methanol has been used as a key intermediate in an Ugi multi-component reaction, demonstrating its utility in rapidly assembling complex 4-methyl-1,2,3-thiadiazole derivatives for biological evaluation [1]. The structural parameters confirming the compound's identity have been established via X-ray crystallography, revealing it crystallizes in the monoclinic system with space group P 21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [2].

Synthetic Chemistry Medicinal Chemistry Agrochemical Development

Fungicidal Activity of Synthesized Derivatives

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol serves as a crucial intermediate in the synthesis of more complex molecules, particularly the 4-methyl-1,2,3-thiadiazole-5-carboxylate esters, which have demonstrated potent fungicidal activity. A derivative synthesized from this scaffold, quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate, exhibited an EC₅₀ range of 2.99 to 28.35 µg/mL and an EC₉₀ range of 21.041 to 175.17 µg/mL against various fungal strains [1]. This is a direct, quantifiable outcome of using the parent alcohol as a building block. For comparison, in vivo studies on a related 1,2,3-thiadiazole derivative showed 92% efficacy at 200 µg/mL against A. brassicicola, a performance level comparable to the commercial plant activator Tiadinil [2].

Fungicide Discovery Agrochemical Research Bioassay

Physicochemical Properties for Oral Bioavailability

The compound's computed physicochemical properties suggest it is an excellent starting point for drug design, adhering to Lipinski's Rule of Five with a calculated LogP of 0.058 [1]. This low lipophilicity contrasts with derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, where a series of 15 novel compounds exhibited a wider range of lipophilicity (LogD values not specified, but the study focused on optimizing this parameter to improve membrane permeability) [2]. The target compound's high topological polar surface area (TPSA) of 74.3 Ų also influences its hydrogen bonding capacity and membrane permeability profile [3].

Drug Discovery Pharmacokinetics ADME

Precursor for Plant Growth Regulators

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is a key intermediate in the synthesis of 3-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenylimidazolidine-2,4-dione derivatives, which are patented as plant growth regulators [1]. The hydroxymethyl group is essential for this specific synthetic route, as it can be converted to the corresponding carbonyl azide, which then reacts with aminoacetic acid derivatives. In contrast, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-63-0) is a key precursor to Tiadinil, a commercial plant activator that induces systemic acquired resistance [2]. The target compound's utility lies in its ability to access a different, patented class of agrochemicals, offering an alternative intellectual property and mechanism-of-action space.

Agrochemical Chemistry Plant Science Crop Protection

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: Validated R&D Scenarios


Thiadiazole Library Synthesis for Fungicide Discovery

Utilize (4-methyl-1,2,3-thiadiazol-5-yl)methanol as a core scaffold for generating libraries of novel esters, ethers, and other derivatives via its reactive hydroxymethyl group . This approach, exemplified by Ugi multi-component reactions, enables rapid SAR exploration, with the goal of identifying new fungicidal leads with an EC₅₀ potency in the low µg/mL range, comparable to known actives [1].

Orally Bioavailable Drug Candidate Design

Leverage the favorable physicochemical properties of (4-methyl-1,2,3-thiadiazol-5-yl)methanol (LogP = 0.058, TPSA = 74.3 Ų) [2] to design small molecule therapeutics with a high probability of good oral absorption and membrane permeability [3]. The hydroxymethyl group can be further modified to fine-tune lipophilicity and introduce additional pharmacophores.

Next-Generation Plant Growth Regulator Synthesis

Employ (4-methyl-1,2,3-thiadiazol-5-yl)methanol in the synthesis of 3-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenylimidazolidine-2,4-dione derivatives, a patented class of plant growth regulators [4]. This offers a strategic alternative to the more common systemic acquired resistance (SAR) inducers like Tiadinil, which are derived from the 5-carboxylic acid analog [5].

Antiviral Agents Targeting RNA Viruses

Based on class-level evidence that 1,2,3-thiadiazole derivatives possess antiviral properties, including activity against HIV and influenza [6], (4-methyl-1,2,3-thiadiazol-5-yl)methanol serves as a privileged scaffold for developing novel antiviral agents. Its synthetic versatility allows for the creation of focused libraries to screen against emerging viral threats, such as coronaviruses [7].

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